tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

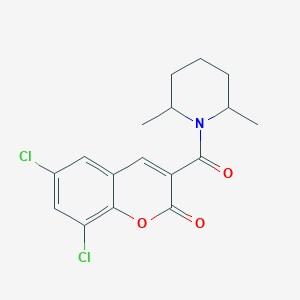

“tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2103420-68-2 . It has a molecular weight of 272.34 . The compound is stored at -10°C and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H24N2O4/c1-5-18-11(16)10(14)6-9-7-15(8-9)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.34 . It is stored at -10°C and is in the form of an oil .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate:

Pharmaceutical Development

This compound is often used as a building block in the synthesis of various pharmaceutical agents. Its unique structure allows for the creation of complex molecules that can be tailored for specific therapeutic targets, such as enzyme inhibitors or receptor modulators .

Peptide Synthesis

In peptide chemistry, tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate serves as a protecting group for amino acids. This helps in the stepwise synthesis of peptides by preventing unwanted side reactions during the coupling process .

Organic Synthesis

The compound is utilized in organic synthesis as a precursor for the formation of azetidine derivatives. These derivatives are valuable intermediates in the synthesis of various organic compounds, including those used in medicinal chemistry .

Catalysis Research

Researchers use this compound in the development of new catalytic systems. Its structure can be modified to create ligands that enhance the efficiency and selectivity of catalytic reactions, particularly in asymmetric synthesis .

Material Science

In material science, tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate is explored for its potential in creating novel polymers. These polymers can have unique properties such as increased thermal stability or specific mechanical characteristics .

Bioconjugation

The compound is also used in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)10(14)6-9-7-15(8-9)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTOLONKRFHGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

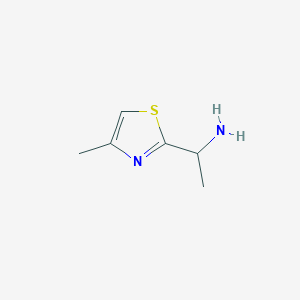

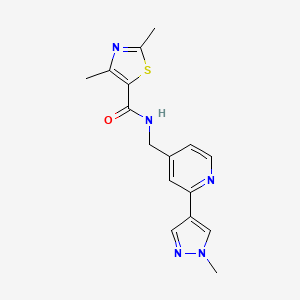

![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)

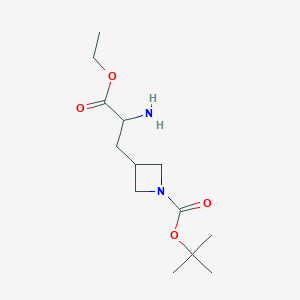

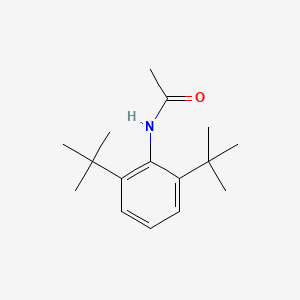

![2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2369071.png)

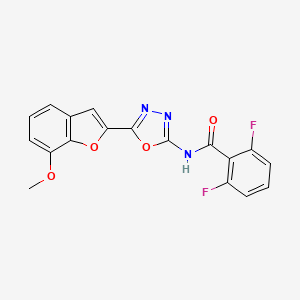

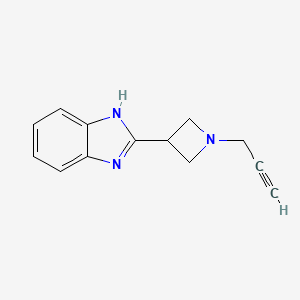

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)

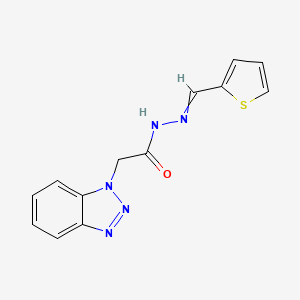

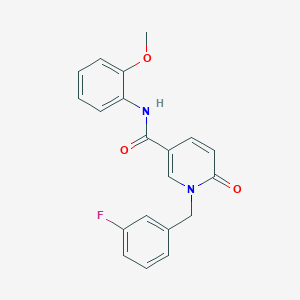

![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)